N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Overview
Description
N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of triazolopyrazine derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves the inhibition of specific kinases, such as c-Met and VEGFR-2. These kinases play crucial roles in cell proliferation and angiogenesis. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that this compound can bind to the active sites of these kinases, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
1,2,4-Triazolo[4,3-a]pyrazine: Similar structure but different biological activities.
Uniqueness
N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its dual inhibitory activity against c-Met and VEGFR-2 kinases, making it a promising candidate for cancer therapy . Its ability to induce apoptosis and cell cycle arrest in cancer cells further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H12N6 |
---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C16H12N6/c1-2-6-13(7-3-1)19-16-20-15-14(12-5-4-8-17-11-12)18-9-10-22(15)21-16/h1-11H,(H,19,21) |
InChI Key |
PHVFCYYXKUXNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN3C=CN=C(C3=N2)C4=CN=CC=C4 |
Origin of Product |
United States |
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